2-Bromo-n-ethylpropanamide
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Overview
Description
2-Bromo-n-ethylpropanamide is an organic compound with the molecular formula C5H10BrNO . It is a brominated derivative of propanamide, characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-n-ethylpropanamide can be synthesized through several methods. One common approach involves the bromination of n-ethylpropanamide. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-ethylpropanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted amides.
Reduction: The compound can be reduced to form n-ethylpropanamide or other derivatives.
Oxidation: Oxidative reactions can modify the amide group or the ethyl chain.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while reduction typically produces n-ethylpropanamide .
Scientific Research Applications
2-Bromo-n-ethylpropanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-n-ethylpropanamide involves its interaction with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-n-propylpropanamide
- 2-Chloro-n-ethylpropanamide
- 2-Iodo-n-ethylpropanamide
Uniqueness
2-Bromo-n-ethylpropanamide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-bromo-N-ethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-3-7-5(8)4(2)6/h4H,3H2,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQUSEJOWOMUEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-31-5 |
Source
|
Record name | NSC1207 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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